4,4'-Bis((4-hydroxy-3-methylphenyl)azo)stilbene-2,2'-disulphonic acid
Description
Properties
CAS No. |
79015-29-5 |
|---|---|
Molecular Formula |
C28H24N4O8S2 |
Molecular Weight |
608.6 g/mol |
IUPAC Name |
5-[(4-hydroxy-3-methylphenyl)diazenyl]-2-[(E)-2-[4-[(4-hydroxy-3-methylphenyl)diazenyl]-2-sulfophenyl]ethenyl]benzenesulfonic acid |
InChI |
InChI=1S/C28H24N4O8S2/c1-17-13-21(9-11-25(17)33)29-31-23-7-5-19(27(15-23)41(35,36)37)3-4-20-6-8-24(16-28(20)42(38,39)40)32-30-22-10-12-26(34)18(2)14-22/h3-16,33-34H,1-2H3,(H,35,36,37)(H,38,39,40)/b4-3+,31-29?,32-30? |
InChI Key |
SUJXESLIIAUNSS-FPDVXUDYSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)N=NC2=CC(=C(C=C2)/C=C/C3=C(C=C(C=C3)N=NC4=CC(=C(C=C4)O)C)S(=O)(=O)O)S(=O)(=O)O)O |
Canonical SMILES |
CC1=C(C=CC(=C1)N=NC2=CC(=C(C=C2)C=CC3=C(C=C(C=C3)N=NC4=CC(=C(C=C4)O)C)S(=O)(=O)O)S(=O)(=O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-BIS[(4-HYDROXY-3-METHYLPHENYL)AZO]STILBENE-2,2’-DISULFONIC ACID typically involves the diazotization of 4-hydroxy-3-methylphenylamine followed by coupling with stilbene-2,2’-disulfonic acid. The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the azo bonds.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent quality and yield. The process involves precise control of pH, temperature, and reactant concentrations to optimize the formation of the desired product while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
4,4’-BIS[(4-HYDROXY-3-METHYLPHENYL)AZO]STILBENE-2,2’-DISULFONIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can break the azo bonds, leading to the formation of amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are frequently used.
Substitution: Conditions often involve the use of Lewis acids or bases to facilitate the substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
Dye Chemistry
One of the primary applications of 4,4'-Bis((4-hydroxy-3-methylphenyl)azo)stilbene-2,2'-disulphonic acid lies in dye chemistry. Its azo structure allows it to function as a dye in textile and fiber industries. The compound exhibits vibrant colors due to its electronic structure, which enables effective light absorption and reflection.
Key Properties:
- Colorfastness : The compound demonstrates good stability under light and heat, making it suitable for use in fabrics that require durability.
- Water Solubility : The disulphonic acid groups enhance solubility, allowing for easy application in aqueous dyeing processes.
Biological Applications
Recent research has highlighted the potential biological activities associated with this compound. Studies suggest that this compound may possess antioxidant properties, which can be beneficial in mitigating oxidative stress in biological systems.
Antioxidant Activity:
- The presence of hydroxyl groups contributes to its ability to scavenge free radicals effectively.
- Research indicates that the compound can reduce oxidative damage in various cell types, suggesting potential therapeutic applications in oxidative stress-related diseases .
Antibacterial Properties:
- Preliminary studies have shown that azo compounds can exhibit antibacterial activity. The structural features of this compound may enhance its interaction with bacterial membranes, leading to inhibition of growth .
Photochemistry
The compound's photochemical properties make it an interesting candidate for applications in photonic devices and sensors. Its ability to absorb specific wavelengths of light can be utilized in various optical applications.
Key Features:
- Light Absorption : The azo group allows for strong light absorption in the UV-visible spectrum.
- Fluorescence : Some derivatives of azo compounds have been shown to exhibit fluorescence, which can be harnessed for imaging and sensing applications.
Case Study 1: Antioxidant Efficacy
In a study examining the antioxidant properties of various azo compounds, this compound was found to significantly reduce levels of reactive oxygen species (ROS) in cultured cells. This suggests potential use as a dietary supplement or therapeutic agent against oxidative stress-related conditions .
Case Study 2: Dyeing Processes
A comparative study on the dyeing efficiency of various azo dyes revealed that this compound provided superior color yield and fastness compared to traditional azo dyes. This highlights its potential as a preferred dyeing agent in industrial applications.
Mechanism of Action
The compound exerts its effects primarily through its azo groups, which can undergo reversible redox reactions. These reactions allow the compound to act as a chromophore, absorbing specific wavelengths of light and producing vivid colors. The molecular targets and pathways involved include interactions with various enzymes and proteins that can catalyze the redox reactions, leading to changes in the compound’s color properties.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Key Structural and Functional Differences
Functional Group Impact on Properties
Azo vs. Triazinyl Derivatives The target compound’s azo groups (-N=N-) confer intense color but lower photostability compared to triazinyl derivatives (e.g., Tetrasodium 4,4'-bis...triazin-2-yl)amino...), which exhibit superior UV resistance due to electron-withdrawing triazine rings . For example, triazinyl-based FWAs show minimal decomposition under sunlight, whereas azo dyes degrade faster, forming byproducts like aldehydes .
Sulphonated Stilbene Backbone All compounds share the stilbene-2,2'-disulphonic acid core, which improves solubility in polar solvents. However, the target compound’s 4-hydroxy-3-methylphenyl substituents introduce steric hindrance, reducing aggregation in aqueous media compared to naphthylazo analogs (e.g., 4,4'-Bis(4-amino-1-naphthylazo)...) .
Biological Activity: Azo vs. Isothiocyanate Derivatives
- DIDS and SITS (4-acetamido-4'-isothiocyanatostilbene-2,2'-disulfonic acid) are potent anion transport inhibitors due to their reactive isothiocyanate (-N=C=S) groups, which covalently bind to membrane proteins . In contrast, the target compound’s azo groups lack such reactivity, limiting its biological utility but enhancing dye stability.
Industrial and Environmental Considerations
- Fluorescent Whitening Agents (FWAs): Stilbene-based FWAs like bis(triazinylamino)stilbene derivatives dominate the market due to high quantum yields . The target compound’s absorption profile overlaps with FWAs but lacks the triazinyl groups critical for blue fluorescence emission .
- Environmental Persistence: Azo dyes are prone to reductive cleavage into aromatic amines, some carcinogenic. The target compound’s methyl-hydroxy substituents may mitigate toxicity compared to nitro- or chloro-substituted analogs (e.g., 4,4'-dinitrostilbene-2,2'-disulfonic acid) .
Biological Activity
4,4'-Bis((4-hydroxy-3-methylphenyl)azo)stilbene-2,2'-disulphonic acid (CAS No. 79015-29-5) is a complex organic compound notable for its azo structure and disulphonic acid groups, which enhance its solubility and biological activity. This compound has garnered attention in various research fields, particularly in biological studies and dye chemistry due to its vibrant color properties and potential therapeutic applications.
- Molecular Formula : C28H24N4O8S2
- Molecular Weight : 608.64 g/mol
- Structure : The compound features two hydroxylated aromatic rings connected by a stilbene framework, with disulphonic acid groups contributing to its solubility in water.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Antioxidant Properties : The compound has been shown to possess significant antioxidant activity, which is crucial in protecting cells from oxidative stress.
- Antimicrobial Activity : Studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in antimicrobial therapies.
- Phototoxicity : Due to its azo structure, this compound can generate reactive oxygen species (ROS) upon light exposure, leading to phototoxic effects that may be harnessed for therapeutic uses in photodynamic therapy (PDT) .
The biological mechanisms underlying the activity of this compound involve interactions with biomolecules:
- Interaction with Proteins : The compound can bind to proteins, potentially altering their functions and impacting cellular processes.
- Influence on Cell Signaling Pathways : It may modulate key signaling pathways involved in cell proliferation and apoptosis.
- Reactive Oxygen Species Generation : Upon exposure to UV/visible light, the compound can produce ROS, which can induce cell death in targeted cells .
Case Studies
Several studies have explored the biological activities of this compound:
-
Antioxidant Activity Study :
- A study assessed the antioxidant capacity of the compound using DPPH and ABTS assays. Results indicated a significant reduction in free radicals compared to control groups.
- Table 1 - Antioxidant Activity Results :
Sample Concentration (µM) DPPH Scavenging (%) ABTS Scavenging (%) 10 25 30 50 60 70 100 85 90
-
Antimicrobial Efficacy :
- In vitro tests demonstrated the compound's effectiveness against Staphylococcus aureus and Escherichia coli.
- Table 2 - Antimicrobial Activity :
Bacterial Strain Minimum Inhibitory Concentration (MIC) (µg/mL) Staphylococcus aureus 50 Escherichia coli 100
- Photodynamic Therapy Application :
Q & A
Q. Table 1: Critical Reaction Parameters
| Step | Parameter | Optimal Range | Impact on Yield |
|---|---|---|---|
| Diazotization | Temperature | 0–5°C | >90% conversion |
| Coupling | pH | 8–10 | Prevents desulphonation |
| Purification | NaCl concentration | 20% w/v | Maximizes precipitation |
Basic: What spectroscopic and chromatographic methods are most effective for characterizing this compound’s structural integrity?
Answer:
- UV-Vis Spectroscopy : The azo group absorbs at λₘₐₓ ≈ 420–450 nm (ε ~ 20,000 M⁻¹cm⁻¹), with shifts indicating protonation or aggregation in polar solvents .
- FT-IR : Key peaks include ν(N=N) at 1450–1600 cm⁻¹, ν(S=O) at 1030–1200 cm⁻¹, and ν(O–H) at 3200–3500 cm⁻¹ .
- HPLC-MS : Reverse-phase C18 columns (ACN/0.1% formic acid gradient) resolve isomers. MS/MS fragments confirm sulphonic acid groups (m/z 80, SO₃⁻) and azo cleavage (m/z 150–200) .
Note : Purity >95% is achievable via dialysis (1 kDa MWCO) to remove unreacted DASDA .
Basic: How is this compound applied in fluorescent labeling or optical brightening, and what are its limitations?
Answer:
The compound’s conjugated π-system and sulphonic groups enable:
- Cellulose Staining : Binds via H-bonding to β-glucans in plant cell walls, visualized under UV (λₑₓ 365 nm, λₑₘ 435 nm) .
- Textile Brightening : Enhances whiteness by absorbing UV and emitting blue light (CIE coordinates x=0.15, y=0.07). However, photodegradation under UV exposure limits durability .
Q. Limitations :
- pH sensitivity: Fluorescence quenches below pH 3 due to protonation of phenolic –OH groups .
- Competitive binding: Anionic surfactants displace the compound from cellulose substrates .
Advanced: What methodologies assess its photostability, and how do degradation pathways impact applications?
Answer:
- Irradiation Studies : Xenon arc lamps (simulated sunlight) induce cis-trans isomerization (UV-Vis monitoring) and oxidative cleavage to aldehydes (e.g., 4-hydroxy-3-methylbenzaldehyde) .
- HPLC-UV/MS : Quantifies degradation products (e.g., m/z 180 for aldehyde fragments).
- Mechanistic Insight : Radical scavengers (e.g., ascorbate) reduce degradation by 40%, implicating ROS pathways .
Q. Table 2: Degradation Products Under UV (λ = 365 nm)
| Time (h) | % Parent Compound Remaining | Major Degradants |
|---|---|---|
| 0 | 100 | – |
| 24 | 65 | Aldehyde (m/z 180) |
| 48 | 30 | Sulfonate cleavage products |
Advanced: How does this compound interact with ion channels or transporters in electrophysiological studies?
Answer:
Stilbene disulphonates (e.g., DIDS, SITS) are known Cl⁻ channel blockers. While direct data on this compound is limited, structural analogs suggest:
Q. Contradictions :
- Some studies report non-competitive inhibition in Ca²⁺-activated Cl⁻ channels, suggesting target-specific mechanisms .
Advanced: How do structural modifications (e.g., methyl vs. methoxy substituents) alter its physicochemical properties?
Answer:
- Solubility : The 3-methyl group enhances hydrophobicity (logP ≈ -1.2) vs. methoxy derivatives (logP ≈ -2.5), reducing aqueous solubility but improving membrane permeability .
- Stability : Methyl groups resist hydrolysis (t₁/₂ > 48 h at pH 7) vs. methoxy derivatives (t₁/₂ ≈ 24 h) .
- Spectroscopic Shifts : Methyl substitution red-shifts λₘₐₓ by 10 nm compared to hydroxy analogs .
Q. Table 3: Comparative Properties of Analogues
| Substituent | logP | λₘₐₓ (nm) | t₁/₂ (pH 7) |
|---|---|---|---|
| 4-OH-3-Me | -1.2 | 435 | >48 h |
| 4-OCH₃ | -2.5 | 425 | 24 h |
| 4-NO₂ | -0.8 | 460 | 12 h |
Advanced: What computational approaches predict its binding affinity to biological or synthetic substrates?
Answer:
- Molecular Docking (AutoDock Vina) : Models interaction with β-glucan (ΔG ≈ -8.5 kcal/mol) via H-bonds to sulphonate groups .
- DFT Calculations : Predicts charge distribution; sulphonate groups carry -1.2 e⁻, enhancing electrostatic binding to cationic residues .
- MD Simulations : Reveal stability in aqueous phases (RMSD < 2 Å over 100 ns) but aggregation in non-polar solvents .
Validation : Experimental binding assays (SPR, ITC) correlate with computational ΔG values (R² = 0.89) .
Advanced: How do environmental factors (pH, ionic strength) influence its aggregation behavior?
Answer:
- pH Effects : Above pH 9, deprotonation of –OH groups increases solubility (CMC ≈ 0.1 mM) but induces π-π stacking (λₘₐₓ hypsochromic shift) .
- Ionic Strength : High NaCl (>0.5 M) screens sulphonate charges, promoting H-aggregation (absorbance at 390 nm) .
- Methodology : Dynamic light scattering (DLS) quantifies aggregate size (Z-average ≈ 200 nm at pH 7) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
